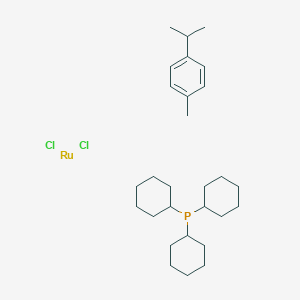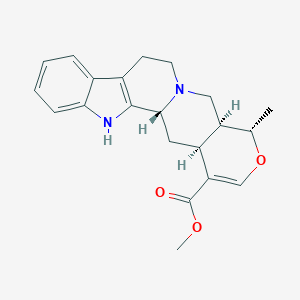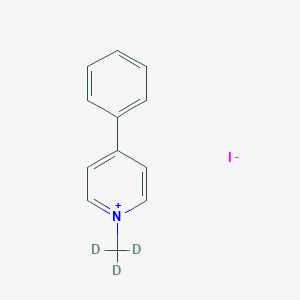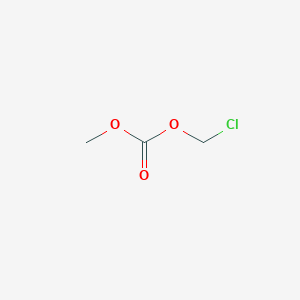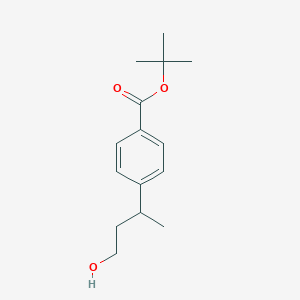
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate, also known as Octocrylene, is an organic compound used in the manufacturing of sunscreens and other cosmetic products. It is a colorless, oily liquid that is soluble in most organic solvents.
Mécanisme D'action
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate works by absorbing UVB radiation and converting it into heat energy. It does not break down in the presence of sunlight, making it a stable and long-lasting sunscreen agent.
Effets Biochimiques Et Physiologiques
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate has been shown to have low toxicity and is generally well-tolerated by the skin. It does not penetrate the skin barrier, making it a safe option for topical use. However, some studies have suggested that octocrylene may have estrogenic activity, which could potentially have negative effects on the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is a widely used sunscreen agent in the cosmetic industry, making it readily available for research purposes. However, its potential estrogenic activity may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving octocrylene. These include:
1. Investigating the potential estrogenic activity of octocrylene and its effects on the endocrine system.
2. Developing new methods for synthesizing octocrylene that are more environmentally friendly.
3. Studying the effects of octocrylene on marine ecosystems, as it is a common ingredient in many sunscreen products that can wash off into the ocean.
4. Exploring the use of octocrylene in combination with other sunscreen agents to improve the efficacy of sun protection products.
Méthodes De Synthèse
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is synthesized by the reaction of 2-ethylhexanol with 4-hydroxybenzoic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is widely used in the cosmetic industry due to its ability to absorb UVB radiation. It is also used in combination with other sunscreen agents to provide broad-spectrum protection against both UVA and UVB radiation. Scientific research has shown that octocrylene is a safe and effective sunscreen agent when used in appropriate concentrations.
Propriétés
Numéro CAS |
149325-57-5 |
|---|---|
Nom du produit |
Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
tert-butyl 4-(4-hydroxybutan-2-yl)benzoate |
InChI |
InChI=1S/C15H22O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 |
Clé InChI |
HXYGWWWKAJJCMG-UHFFFAOYSA-N |
SMILES |
CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
SMILES canonique |
CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Synonymes |
Benzoic acid, 4-(3-hydroxy-1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



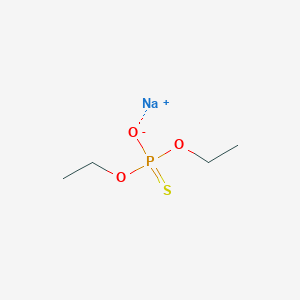
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
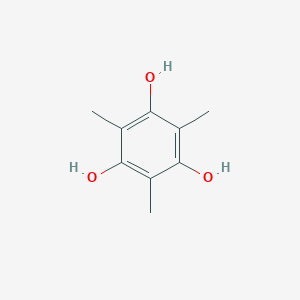
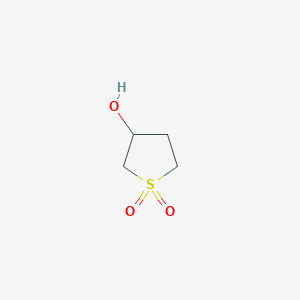
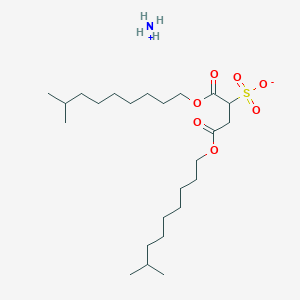
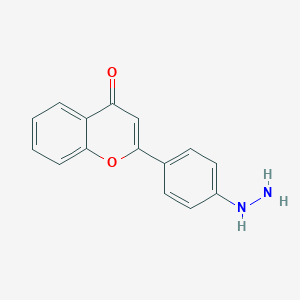
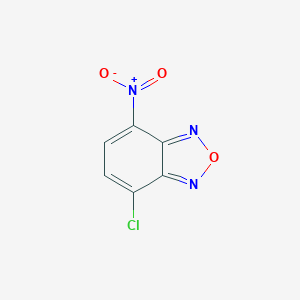
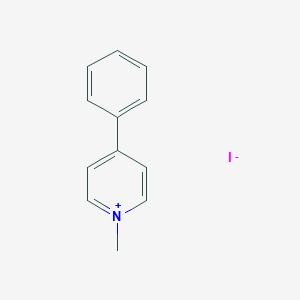
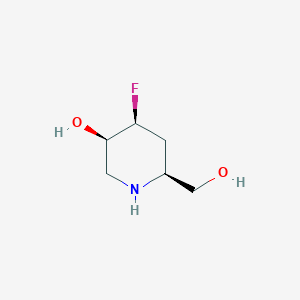
![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
